

Application Notes and Protocols: p-Toluenesulfinic Acid in the Synthesis of Pharmaceutical Intermediates

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Compound of Interest

Compound Name: *P-Toluenesulfinic acid*

Cat. No.: B1205849

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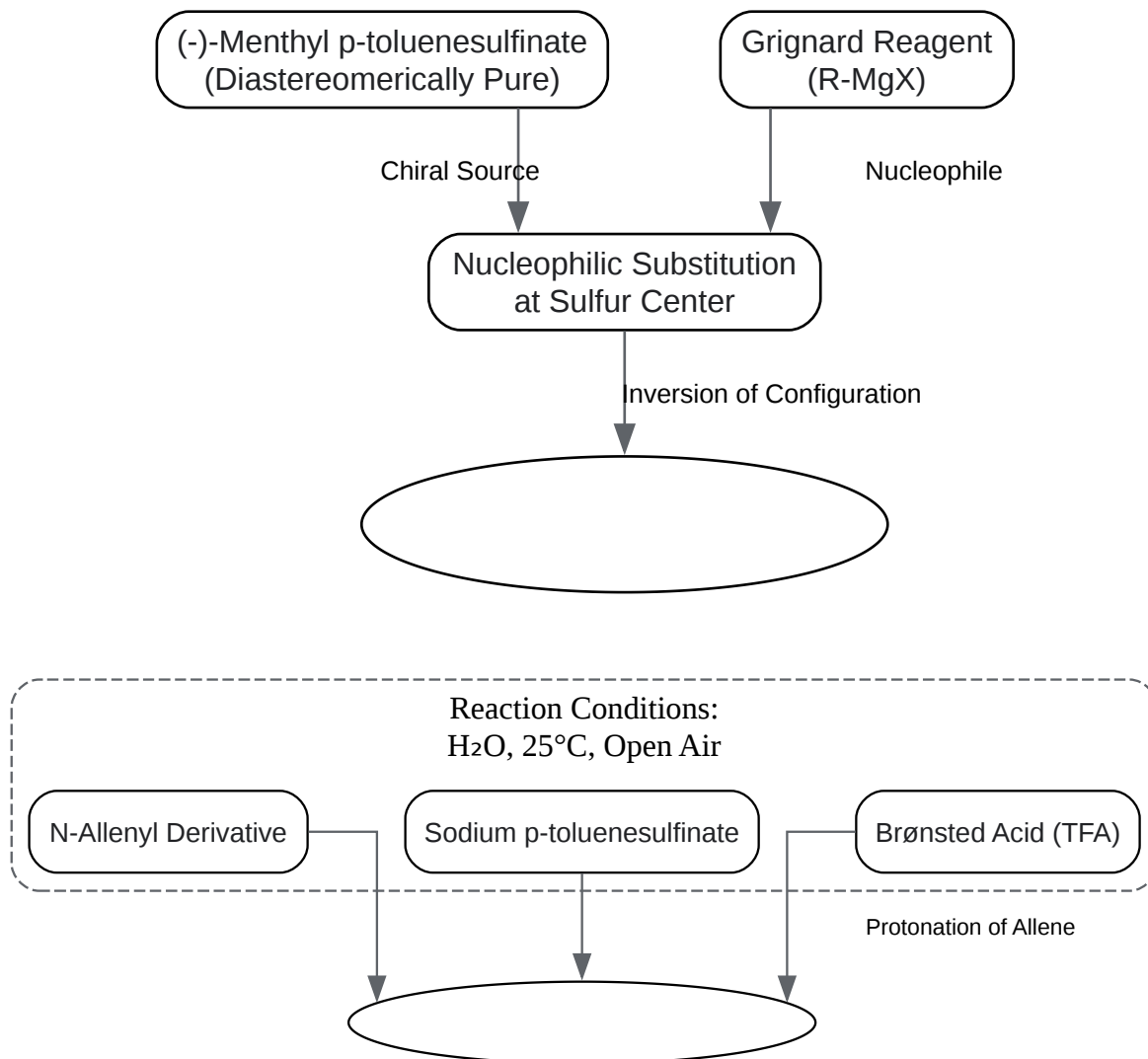
Introduction

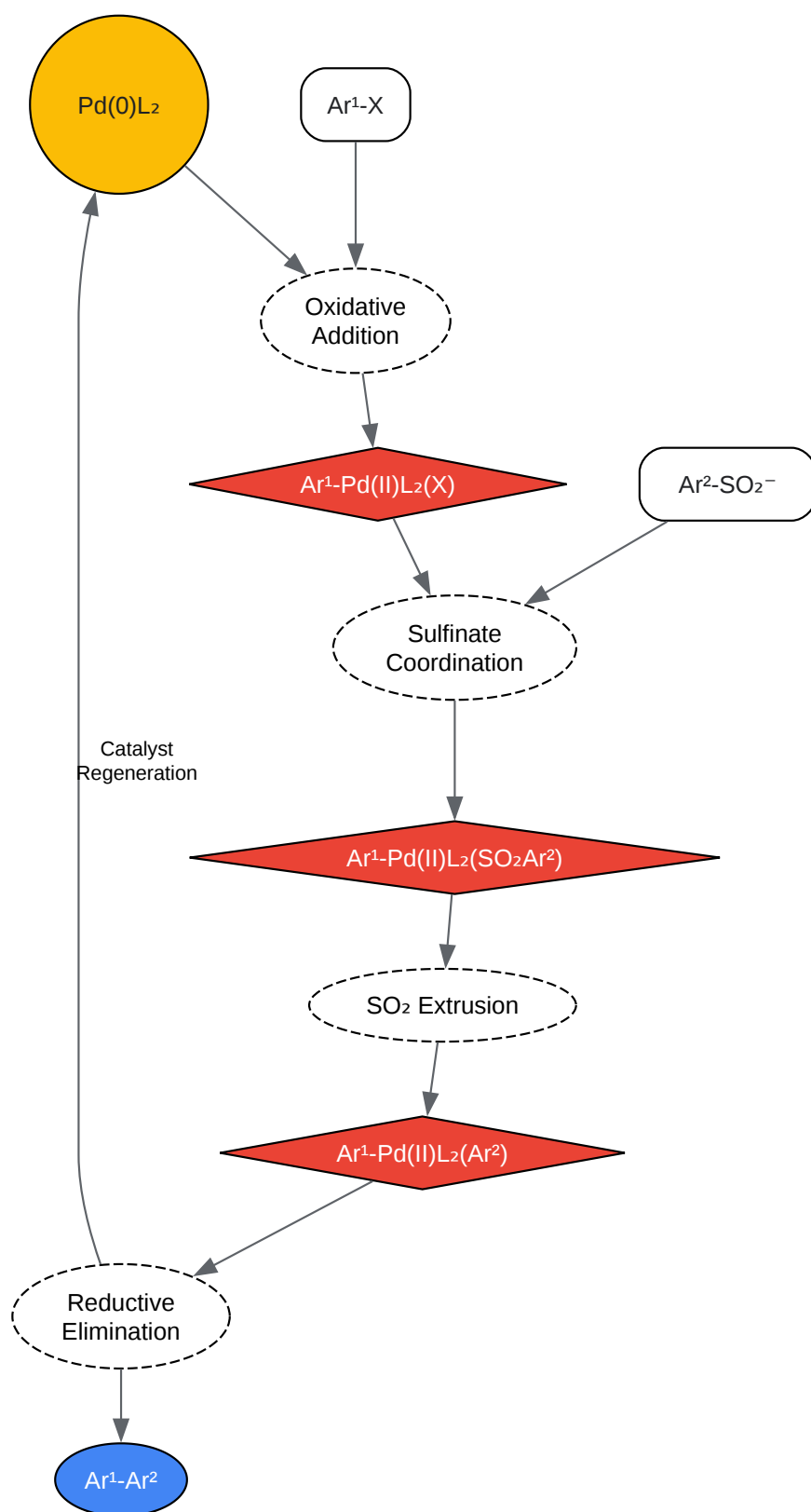
p-Toluenesulfinic acid and its salts (sulfinates) are versatile and highly valuable reagents in the synthesis of pharmaceutical intermediates. Their utility stems from their role as precursors to several crucial functional groups, most notably sulfones and chiral sulfoxides, which are prevalent in a wide array of biologically active molecules. This document provides detailed application notes and experimental protocols for key synthetic transformations involving **p-toluenesulfinic acid**, highlighting its importance in modern drug discovery and development. The applications covered include the synthesis of chiral sulfoxides, the formation of sulfones via various addition reactions, and its use in modern palladium-catalyzed cross-coupling reactions.

Asymmetric Synthesis of Chiral Sulfoxides

Chiral sulfoxides are indispensable in asymmetric synthesis, serving as powerful chiral auxiliaries to control stereochemistry in the formation of enantiomerically pure active pharmaceutical ingredients (APIs).^{[1][2]} The most prominent method for their preparation is the Andersen synthesis, which utilizes a diastereomerically pure sulfinic acid ester, typically (-)-menthyl p-toluenesulfinate, as the chiral source.^[1]

Logical Relationship: The Andersen Synthesis



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References

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- 2. Modern Stereoselective Synthesis of Chiral Sulfinyl Compounds - PMC [pmc.ncbi.nlm.nih.gov]
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